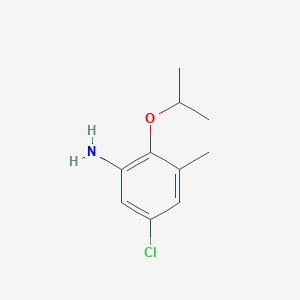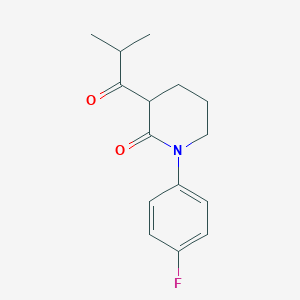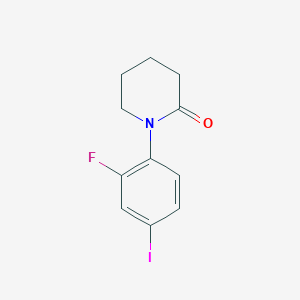
3-Ethylcyclohexane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylcyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C8H15ClO2S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility. Sulfonyl chlorides are known for their role in the formation of sulfonamides, sulfonates, and other sulfur-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethylcyclohexane-1-sulfonyl chloride can be synthesized through various methods. One common method involves the reaction of 3-ethylcyclohexanol with chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to prevent decomposition and ensure high yield. Another method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents in the presence of a suitable solvent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethylcyclohexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Organic solvents such as dichloromethane, toluene
Catalysts: Acid or base catalysts depending on the reaction
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonyl Derivatives: Formed by reaction with thiols
Applications De Recherche Scientifique
3-Ethylcyclohexane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonates.
Biology: Employed in the modification of biomolecules to study their function and interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-ethylcyclohexane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: Another sulfonyl chloride with similar reactivity but different aromatic structure.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon chain.
Toluene-4-sulfonyl Chloride: Similar structure with a toluene ring instead of a cyclohexane ring.
Uniqueness
3-Ethylcyclohexane-1-sulfonyl chloride is unique due to its cyclohexane ring structure with an ethyl substituent, which imparts specific steric and electronic properties. These properties can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C8H15ClO2S |
|---|---|
Poids moléculaire |
210.72 g/mol |
Nom IUPAC |
3-ethylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h7-8H,2-6H2,1H3 |
Clé InChI |
ZGNDGZJGXJYILS-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC(C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 6-(2,5-dimethyl-1H-pyrrol-3-yl)-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene-12-carboxylate](/img/structure/B13234015.png)


![5-Cyclopropyl-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13234037.png)

![Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13234049.png)

![10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-amine](/img/structure/B13234069.png)

![tert-Butyl N-{1-[(propan-2-yl)amino]butan-2-yl}carbamate](/img/structure/B13234087.png)

